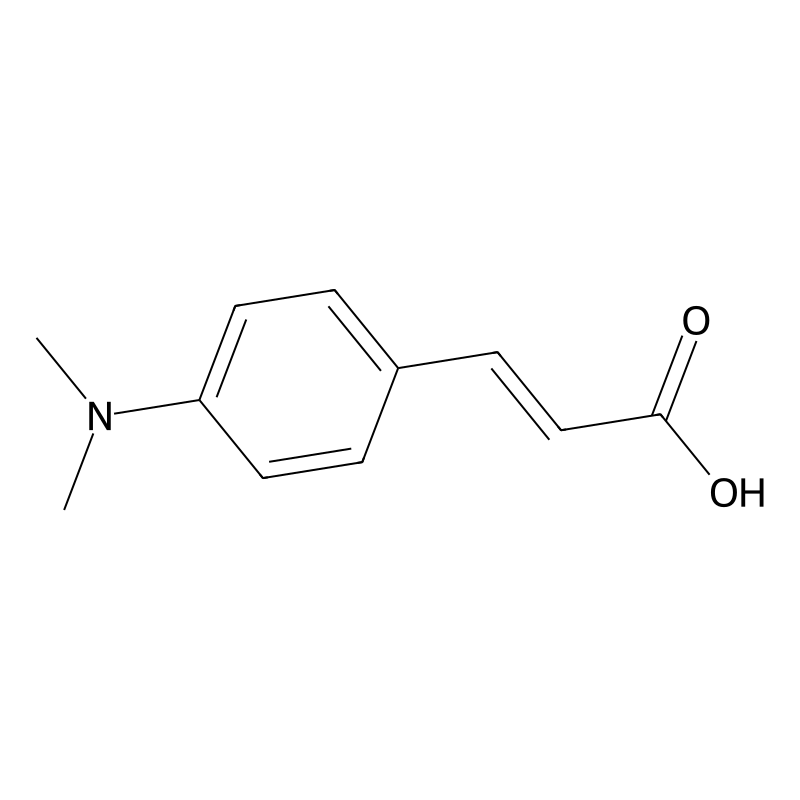4-(Dimethylamino)cinnamic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis:
4-(Dimethylamino)cinnamic acid is an organic compound with the chemical formula C₁₁H₁₃NO₂. It is a white crystalline solid and can be synthesized through various methods, including the Knoevenagel condensation of 4-dimethylaminobenzaldehyde and malonic acid [].
Applications:
While the specific research applications of 4-(dimethylamino)cinnamic acid itself are limited, it serves as a valuable building block for the synthesis of more complex molecules with diverse research applications. Here are some notable examples:
- Fluorescent Probes: 4-(Dimethylamino)cinnamic acid can be modified to create fluorescent probes used in various biological studies, such as cell imaging and protein-protein interaction assays.
- Medicinal Chemistry: It can be employed as a precursor for the synthesis of potential therapeutic agents, including compounds targeting neurodegenerative diseases, cancer, and inflammation.
- Material Science: Derivatives of 4-(dimethylamino)cinnamic acid have been explored for their potential applications in developing organic light-emitting diodes (OLEDs) and other optoelectronic materials.
Future Directions:
Research exploring the potential of 4-(dimethylamino)cinnamic acid and its derivatives in various scientific fields is ongoing. Its unique chemical properties and the diverse functionalities that can be incorporated through modifications continue to spark interest in its potential applications for:
- Developing novel fluorescent probes for advanced bioimaging techniques.
- Creating new drug candidates with improved efficacy and selectivity for various diseases.
- Designing innovative materials with desired optical and electronic properties.
4-(Dimethylamino)cinnamic acid is an organic compound with the chemical formula C₁₁H₁₃N₁O₂. It is characterized by a cinnamic acid backbone where a dimethylamino group is attached at the para position of the aromatic ring. This compound appears as a yellow-beige solid and is soluble in water, with a melting point of approximately 226°C and a boiling point of about 329°C. The molecular weight of 4-(Dimethylamino)cinnamic acid is 191.2264 g/mol .
4-(Dimethylamino)cinnamic acid exhibits interesting photophysical properties, particularly in response to different solvents and pH levels. In weakly acidic environments, the carbonyl group can become protonated, while in strongly acidic conditions, protonation occurs primarily at the amino nitrogen . The compound's reactivity can be influenced by its functional groups, making it useful in various chemical transformations.
Research indicates that 4-(Dimethylamino)cinnamic acid possesses biological activities that may be beneficial in pharmacological applications. Studies have shown that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. The dimethylamino group is known to enhance solubility and bioavailability, which are crucial for therapeutic efficacy .
The synthesis of 4-(Dimethylamino)cinnamic acid can be achieved through several methods:
- Condensation Reaction: A common method involves the condensation of dimethylamine with cinnamic acid derivatives under acidic or basic conditions.
- Esterification: Another approach includes the esterification of cinnamic acid with dimethylamine in the presence of coupling agents.
- Electrophilic Aromatic Substitution: This method utilizes electrophilic substitution reactions to introduce the dimethylamino group onto the aromatic ring of cinnamic acid.
Each synthesis route may vary in yield and purity depending on reaction conditions such as temperature, solvent choice, and catalysts used .
4-(Dimethylamino)cinnamic acid finds applications across various fields:
- Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes.
- Pharmaceuticals: The compound serves as a precursor or intermediate in synthesizing pharmaceutical agents.
- Photonic Devices: Due to its photophysical characteristics, it is investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Interaction studies involving 4-(Dimethylamino)cinnamic acid often focus on its behavior in different environments, particularly concerning solvent effects on its absorption and emission spectra. Research has demonstrated that the compound's photophysical properties change significantly based on solvent polarity and pH levels, which can influence its potential applications in sensors and imaging technologies .
Several compounds share structural similarities with 4-(Dimethylamino)cinnamic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cinnamic Acid | Natural Phenolic Compound | Lacks amino substitution; primarily used as a flavoring agent. |
| 4-Aminocinnamic Acid | Amino Acid Derivative | Contains an amino group instead of a dimethylamino group; used in dye synthesis. |
| 4-(Diethylamino)cinnamic Acid | Dimethylamino Analog | Similar structure but with diethyl substitution; differing solubility properties. |
| 3-(Dimethylamino)phenylacrylic Acid | Related Aromatic Compound | Different position for amino substitution; exhibits distinct biological activities. |
The unique feature of 4-(Dimethylamino)cinnamic acid lies in its specific arrangement of functional groups, which enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable in chemical synthesis and biological applications .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








